2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Overview
Description
2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid is an organic compound with the molecular formula C15H14FNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the fluoro group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the carboxylic acid group: This can be done through oxidation reactions, such as the use of potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the fluoro group.
Scientific Research Applications
2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the quinoline core can interact with nucleic acids or proteins. The carboxylic acid group can form hydrogen bonds with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid.
2-Fluoroquinoline: A simpler derivative with only the fluoro group attached to the quinoline core.
7,8,9,10-Tetrahydroquinoline: A hydrogenated derivative of quinoline without the fluoro or carboxylic acid groups.
Uniqueness
This compound is unique due to the combination of the fluoro group, the hydrogenated quinoline core, and the carboxylic acid group. This combination provides distinct chemical properties and biological activities that are not present in the simpler derivatives.
Properties
IUPAC Name |
2-fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-9-6-7-13-11(8-9)14(15(18)19)10-4-2-1-3-5-12(10)17-13/h6-8H,1-5H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSUFSHHGHJZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C3=C(C=CC(=C3)F)N=C2CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351957 | |
Record name | 2-fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555-11-9 | |
Record name | 2-fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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